![molecular formula C11H10F6O B1444359 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol CAS No. 785-98-8](/img/structure/B1444359.png)
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol is a fluoroalcohol compound. It is an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .
Synthesis Analysis
Hexafluoro-2-propanol is prepared from hexafluoropropylene through hexafluoroacetone, which is then hydrogenated .Chemical Reactions Analysis
As a solvent, hexafluoro-2-propanol is polar and exhibits strong hydrogen bonding properties. It enhances the reactivity of hydrogen peroxide as applied to Baeyer-Villiger oxidation of cyclic ketones . It is also used as the solvent for Lewis-acid catalyzed ring opening of epoxides .Physical And Chemical Properties Analysis
Hexafluoro-2-propanol is a colorless, volatile liquid with a pungent odor. It is transparent to UV light with high density, low viscosity, and low refractive index. It has a relatively high dielectric constant of 16.7. It is also relatively acidic, with a pKa of 9.3, comparable to that for phenol .Mechanism of Action
Safety and Hazards
Hexafluoro-2-propanol is harmful if inhaled or swallowed. It is harmful in contact with skin and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
2-(4-ethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h3-6,18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOZHSMWVHPEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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